

Independent Validation of Published INCB054329 (Pemigatinib) Data: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	(R)-INCB054329	
Cat. No.:	B608088	Get Quote

This guide provides an objective comparison of the performance of INCB054329 (pemigatinib) with alternative Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of published data. This comparison includes a summary of quantitative preclinical and clinical data, detailed experimental methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance of FGFR Inhibitors

The following tables summarize the preclinical and clinical data for pemigatinib and its key alternatives: infigratinib, erdafitinib, and futibatinib.

Preclinical Activity: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity in a cell-free assay. Lower IC50 values indicate greater potency.



Compound	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)
Pemigatinib (INCB054329)	0.4[1]	0.5[1]	1.2[1]	30[1]
Infigratinib (BGJ398)	1.1[2]	1.0[2]	2.0[2]	61[2]
Erdafitinib (JNJ- 42756493)	1.2[3]	2.5[3]	3.0[3]	5.7[3]
Futibatinib (TAS-	1.8[4]	1.4[4]	1.6[4]	3.7[4]

Clinical Efficacy in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements

This table summarizes the key efficacy endpoints from clinical trials of FGFR inhibitors in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or other rearrangements.

Compound	Trial Name	Overall Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Pemigatinib	FIGHT-202	37%[5]	9.1[5]	7.0[5]	17.5[5]
Infigratinib	NCT0215096 7	23.1%[4]	5.0	7.3[4]	12.2[4]
Futibatinib	FOENIX- CCA2	41.7%[6]	9.7[6]	9.0[6]	21.7[6]



Clinical Efficacy in Urothelial Carcinoma (UC) with FGFR Alterations

This table presents the key efficacy endpoints from clinical trials of FGFR inhibitors in patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR alterations who have progressed after platinum-containing chemotherapy.

Compound	Trial Name	Overall Response Rate (ORR)	Median Duration of Response (DOR) (months)	Median Progressio n-Free Survival (PFS) (months)	Median Overall Survival (OS) (months)
Erdafitinib	BLC2001	40%[7]	6.0	5.5[7]	11.3[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of pemigatinib and its alternatives.

Preclinical Experimental Protocols

Enzymatic Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against FGFR kinases.

- Reagents and Materials:
 - Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
 - ATP (Adenosine triphosphate).
 - A suitable substrate (e.g., poly(Glu, Tyr) 4:1).
 - Test compounds (e.g., pemigatinib) dissolved in DMSO.



- Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2;
 50µM DTT).[8]
- ADP-Glo™ Kinase Assay kit or similar detection reagent.[8][9][10]
- 384-well plates.

Procedure:

- Prepare serial dilutions of the test compound in the kinase assay buffer.
- In a 384-well plate, add the diluted compound, the recombinant FGFR enzyme, and a mixture of the substrate and ATP.[10]
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
 [9]
- Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is done by first depleting the remaining ATP and then converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
 [9][10]
- The luminescence signal, which is proportional to the amount of ADP formed and thus the kinase activity, is measured using a plate reader.
- Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Tumor Xenograft Model (General Protocol)

This protocol describes a general procedure for evaluating the in vivo antitumor activity of a compound using a xenograft mouse model.

- Cell Lines and Animals:
 - Human cancer cell lines with known FGFR alterations (e.g., KG1 for FGFR1 amplification, KATO III for FGFR2 amplification, and RT-112 for FGFR3 mutation).



- Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.[11]
- Procedure:
 - Culture the selected cancer cell lines in appropriate media.
 - Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a specific concentration (e.g., 5 x 10⁶ cells/100 μL).
 - Inject the cell suspension subcutaneously into the flank of the mice.[11]
 - Monitor the mice for tumor growth. Tumor volume is typically calculated using the formula:
 (Width^2 x Length) / 2.[12]
 - Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
 - Administer the test compound (e.g., pemigatinib) orally or via another appropriate route at various doses. The control group receives the vehicle.
 - Measure tumor volumes regularly (e.g., 2-3 times per week) throughout the study.[12]
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

Clinical Trial Protocols

Pemigatinib: FIGHT-202 (NCT02924376)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[5][13][14]
- Patient Population: Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with documented FGF/FGFR alterations. Patients were enrolled into three cohorts: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).[5][13]
- Intervention: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[5][13]



- Primary Endpoint: Objective Response Rate (ORR) in Cohort A, as assessed by an independent review committee according to RECIST v1.1.[5][13]
- Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),
 Overall Survival (OS), and safety.[5][13]

Infigratinib: Phase 2 Trial (NCT02150967)

- Study Design: A phase 2, open-label, single-arm, multicenter study.[15]
- Patient Population: Adults with advanced or metastatic cholangiocarcinoma with FGFR2 gene fusions or other FGFR genetic alterations who had failed or were intolerant to platinum-based chemotherapy.[15]
- Intervention: Infigratinib orally once daily for 21 days, followed by a 7-day break, in 28-day cycles.
- Primary Endpoint: Objective Response Rate (ORR).[16]
- Secondary Endpoints: Overall Survival (OS) and investigator-assessed ORR.[16]

Erdafitinib: BLC2001 (NCT02365597)

- Study Design: A phase 2, open-label, multicenter study.[7][17][18]
- Patient Population: Adults with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed on at least one line of prior platinumbased chemotherapy.[7][19]
- Intervention: Erdafitinib 8 mg orally once daily in 28-day cycles, with a provision for uptitration to 9 mg daily.[7]
- Primary Endpoint: Confirmed Objective Response Rate (ORR).[20]
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and Overall Survival (OS).[20]

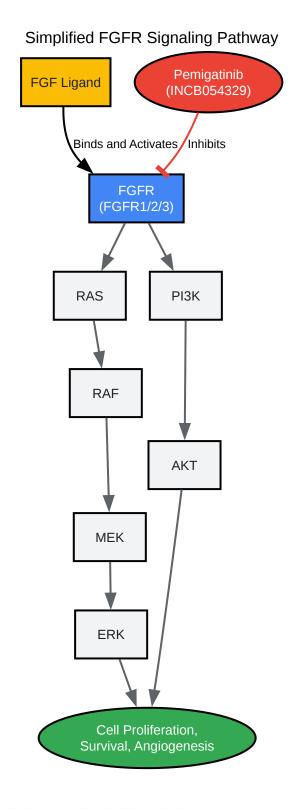
Futibatinib: FOENIX-CCA2 (NCT02052778)



- Study Design: A phase 2, open-label, single-arm, multicenter study. [6][21][22][23]
- Patient Population: Adults with locally advanced or metastatic unresectable intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements, with disease progression after at least one line of systemic therapy.[6][21][22]
- Intervention: Futibatinib 20 mg orally once daily.[6][21][22]
- Primary Endpoint: Objective Response Rate (ORR) based on independent central radiology review.[6][21][22]
- Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DOR), and safety.[21]

Visualizations FGFR Signaling Pathway



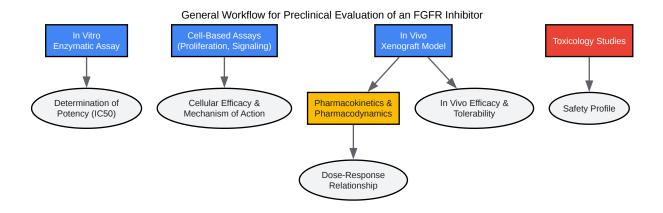


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Caption: Simplified FGFR signaling pathway and the point of inhibition by pemigatinib.

Experimental Workflow for Preclinical Evaluation



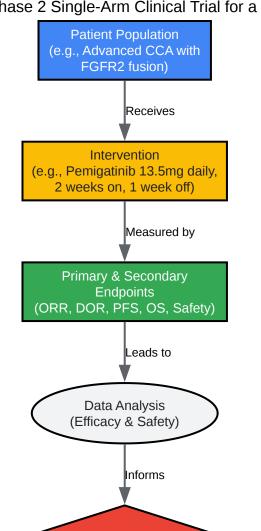


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Caption: A general workflow for the preclinical evaluation of a novel FGFR inhibitor.

Clinical Trial Design Logic





Logical Flow of a Phase 2 Single-Arm Clinical Trial for a Targeted Therapy

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Assessment of Benefit-Risk Profile

Caption: Logical flow of a typical Phase 2 single-arm clinical trial for a targeted therapy.

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